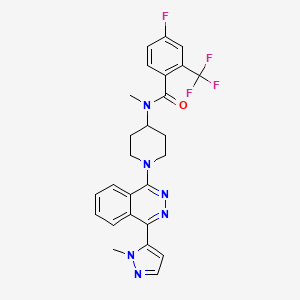

![molecular formula C14H14N2O2 B2790800 N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide CAS No. 791805-78-2](/img/structure/B2790800.png)

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

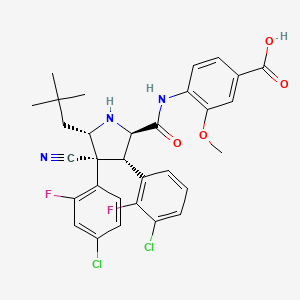

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide is a chemical compound with the molecular formula C14H14N2O2 It is characterized by the presence of a pyridine ring attached to a carboxamide group and a hydroxyphenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

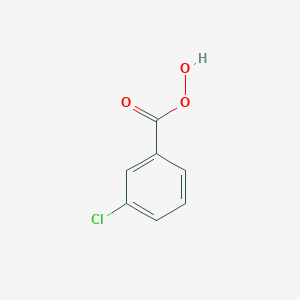

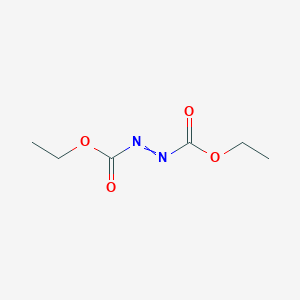

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide typically involves the reaction of 2-pyridinecarboxylic acid with 4-hydroxyphenylethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

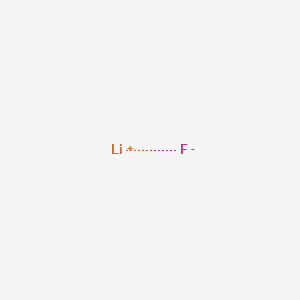

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenylacetaldehyde or 4-hydroxyphenylacetic acid.

Reduction: Formation of N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-amine.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-[2-(4-hydroxyphenyl)ethyl]benzamide

- N-[2-(4-hydroxyphenyl)ethyl]nicotinamide

- N-[2-(4-hydroxyphenyl)ethyl]isonicotinamide

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide is unique due to the presence of both a hydroxyphenyl group and a pyridine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article explores its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structure

The compound is synthesized through various methods that involve the reaction of pyridine derivatives with substituted phenyl groups. The presence of the hydroxyl group on the phenyl ring is crucial for enhancing biological activity. The compound's structure includes a pyridine core linked to a 4-hydroxyphenyl group, which contributes to its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it significantly inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 value of this compound against COX-2 was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .

Table 1: COX-2 Inhibition Comparison

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

2. Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

3. Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). It was found to increase apoptotic cell death by approximately 33% in treated cells . This suggests its potential as a chemotherapeutic agent.

Table 3: Apoptosis Induction in Cancer Cells

| Cell Line | Apoptosis Rate (%) |

|---|---|

| MCF-7 | 33.43 |

| A549 | Moderate response |

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of electron-donating groups on the phenyl ring enhances the biological activity of the compound. For instance, substituents at specific positions on the phenyl ring can significantly affect COX-2 inhibition and antimicrobial potency .

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound exhibited a marked reduction in inflammation compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another study evaluated the compound's efficacy against ovarian cancer cell lines, where it demonstrated moderate cytotoxicity while showing minimal toxicity to non-cancerous cells. This selectivity highlights its promise for targeted cancer therapies .

Properties

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-12-6-4-11(5-7-12)8-10-16-14(18)13-3-1-2-9-15-13/h1-7,9,17H,8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXENGKAXLJYJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.